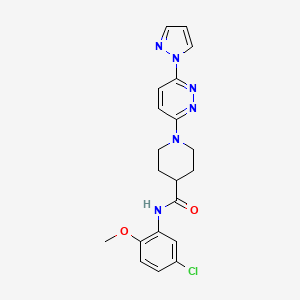

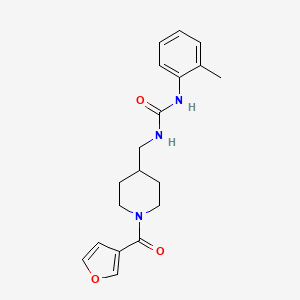

![molecular formula C23H24Cl2N4O2S B3009534 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215319-73-5](/img/structure/B3009534.png)

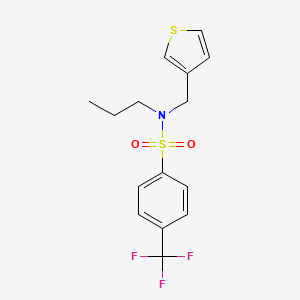

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride is not directly reported in the provided papers. However, similar compounds with benzothiazole moieties have been synthesized through various methods. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction involving 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Another related compound, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, was synthesized by a sequence of reactions starting with 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods suggest that the synthesis of the compound might involve similar condensation reactions under controlled conditions, possibly involving a cyanation step to introduce the cyano group and a subsequent reaction with a morpholinopropyl derivative.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide was determined using single-crystal X-ray crystallography to reveal its conformational features . Although the exact molecular structure of this compound is not provided, it is likely that similar analytical techniques could be used to elucidate its structure, including NMR, IR spectroscopy, and possibly X-ray crystallography.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be inferred from the studies on similar compounds. The ligand in paper was found to coordinate with metal ions through nitrogen and oxygen atoms, suggesting that the benzothiazole moiety can participate in complexation reactions. The antibacterial activity of the compounds in paper implies that they can interact with biological targets, which may involve forming bonds with enzymes or other cellular components. The compound may also undergo similar interactions due to the presence of the benzothiazole ring and other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The ligand in paper showed specific coordination properties with metal ions, which can be attributed to the electron-donating nature of the nitrogen and oxygen atoms in the molecule. The compounds in paper demonstrated good oral drug-like behavior based on ADMET properties, suggesting that the compound may also exhibit favorable pharmacokinetic properties. The antimicrobial and psychotropic activities of the compounds in paper indicate that the benzothiazole derivatives can cross biological membranes and exert biological effects, which are important physical properties for drug candidates.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has indicated that derivatives of benzamide, which include compounds structurally related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, have demonstrated notable anticancer activities. For instance, a series of substituted benzamides were synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. These derivatives were more effective compared to the reference drug etoposide, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Gastrokinetic Activity

Another research focus has been on the gastrokinetic properties of related benzamide derivatives. A study synthesized a series of benzamides, examining their effects on gastric emptying in rats. Certain derivatives showed potent in vivo gastric emptying activity, suggesting potential applications in gastrokinetic therapies (Kato et al., 1992).

Anti-Inflammatory and Analgesic Properties

Compounds structurally similar to this compound have been shown to possess anti-inflammatory and analgesic properties. In one study, synthesized thiazole/oxazole substituted benzothiazole derivatives exhibited significant anti-inflammatory and analgesic effects, which were compared to reference drugs in albino rats (Kumar & Singh, 2020).

Anti-Ulcer Activity

Research has also explored the anti-ulcer activity of derivatives of benzamides. A study synthesizing a series of 8H-indeno[1,2-d]thiazoles, including derivatives with 3-morpholinopropylamino groups, found strong inhibitory behavior on hydrochloric acid-induced gastric ulcers, surpassing cetraxate hydrochloride, a reference drug (Inoue, Ikesue, & Mizoguchi, 1994).

Wirkmechanismus

Target of Action

The compound, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, affecting the biosynthesis of prostaglandins .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been known to induce various molecular and cellular effects depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O2S.ClH/c1-16-3-8-19(24)21-20(16)26-23(31-21)28(10-2-9-27-11-13-30-14-12-27)22(29)18-6-4-17(15-25)5-7-18;/h3-8H,2,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEISDJORDDEHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

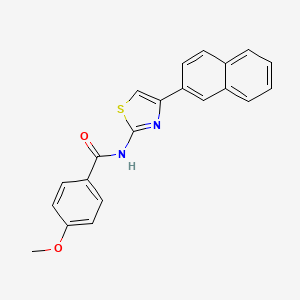

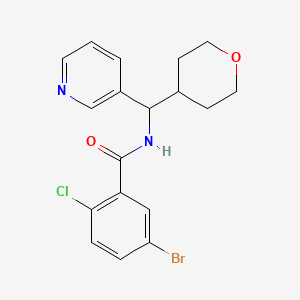

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

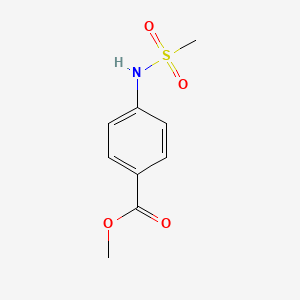

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)

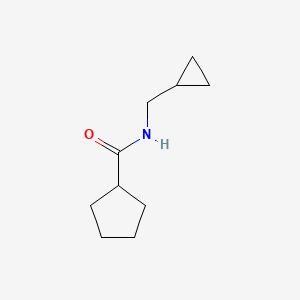

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

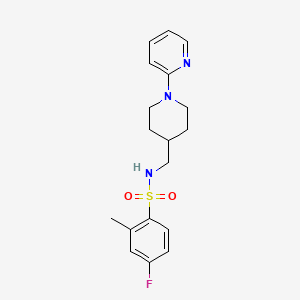

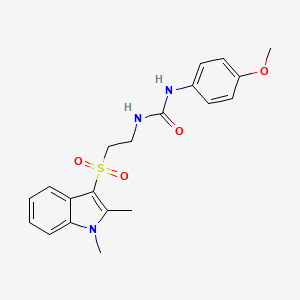

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)